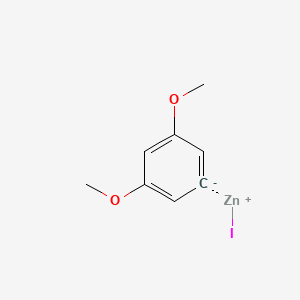
4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide, 0.25M in tetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide, 0.25M in tetrahydrofuran (4-(1,3-Dioxan-2-yl)-3-fluorophenyl MgBr/THF) is a versatile reagent used in synthetic organic chemistry for the preparation of various organofluorine compounds. It is a useful reagent for the synthesis of organofluorine compounds due to its low toxicity, high reactivity, and low cost. This reagent is also known as Magnesium(II) bromide 4-(1,3-dioxan-2-yl)-3-fluorophenyl (MgBr/THF).
Wissenschaftliche Forschungsanwendungen
4-(1,3-Dioxan-2-yl)-3-fluorophenyl MgBr/THF is widely used in synthetic organic chemistry for the preparation of various organofluorine compounds. It is also used in the synthesis of various drugs, such as fluorinated steroids and nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, it is used in the synthesis of fluorinated amino acids, peptides, and nucleotides.
Wirkmechanismus
The mechanism of action of 4-(1,3-Dioxan-2-yl)-3-fluorophenyl MgBr/THF is based on its ability to transfer a fluorine atom from the 4-fluorophenol to the magnesium bromide, resulting in the formation of the organofluorine compound. This reaction is facilitated by the presence of the THF solvent, which serves as a nucleophile and helps in the transfer of the fluorine atom.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(1,3-Dioxan-2-yl)-3-fluorophenyl MgBr/THF are largely unknown due to its limited use in research and clinical applications. However, it is known to be non-toxic and non-irritant, making it a safe reagent for laboratory use.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using 4-(1,3-Dioxan-2-yl)-3-fluorophenyl MgBr/THF for laboratory experiments are its low toxicity, high reactivity, and low cost. It is also easy to use and can be stored for long periods of time without degradation. However, it is important to note that this reagent is not suitable for the synthesis of compounds that are sensitive to the presence of fluorine atoms, as it may cause unwanted side reactions.
Zukünftige Richtungen
Since 4-(1,3-Dioxan-2-yl)-3-fluorophenyl MgBr/THF is a versatile reagent with many potential applications in synthetic organic chemistry, there are many possible future directions for research. These include the development of new synthetic methods utilizing this reagent, the synthesis of new organofluorine compounds, and the exploration of its potential applications in medicinal chemistry. Additionally, further research could be conducted to determine the biochemical and physiological effects of this reagent and to evaluate its safety for use in clinical applications.
Synthesemethoden
4-(1,3-Dioxan-2-yl)-3-fluorophenyl MgBr/THF can be synthesized by reacting 4-fluorophenol with magnesium bromide in the presence of anhydrous tetrahydrofuran (THF). The reaction is conducted at room temperature and typically requires a few hours for completion. The reaction is shown in the equation below:
4-Fluorophenol + MgBr2 (THF)2 → 4-(1,3-Dioxan-2-yl)-3-fluorophenyl MgBr/THF
Eigenschaften
IUPAC Name |
magnesium;2-(2-fluorobenzene-4-id-1-yl)-1,3-dioxane;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FO2.BrH.Mg/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10;;/h1,4-5,10H,3,6-7H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZDLVWXLCONRY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=C(C=[C-]C=C2)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFMgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101226422 |
Source


|
| Record name | Bromo[4-(1,3-dioxan-2-yl)-3-fluorophenyl]magnesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101226422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187164-26-6 |
Source


|
| Record name | Bromo[4-(1,3-dioxan-2-yl)-3-fluorophenyl]magnesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101226422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6333867.png)





![4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333899.png)